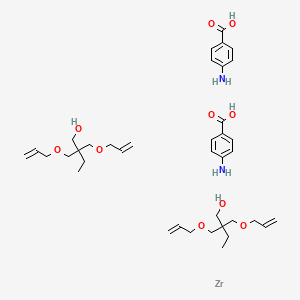
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- is a complex organometallic compound with the molecular formula C38H58N2O10Zr and a molecular weight of 794.11 This compound is known for its unique chemical structure, which includes zirconium coordinated with aminobenzoate and butanolato ligands
Preparation Methods
The synthesis of Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- typically involves the reaction of zirconium precursors with 4-aminobenzoic acid and 2,2-bis(2-propenyloxy)methyl-1-butanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of zirconium hydrides and other reduced species.
Substitution: The aminobenzoate and butanolato ligands can be substituted with other ligands, leading to the formation of new zirconium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Scientific Research Applications
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is explored for its potential in the development of advanced materials, such as coatings and composites.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Mechanism of Action
The mechanism of action of Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- involves its interaction with specific molecular targets and pathways. In catalysis, the compound facilitates the activation and transformation of substrates through coordination with zirconium. In medicinal applications, it may interact with cellular components, leading to the inhibition of specific enzymes or signaling pathways .
Comparison with Similar Compounds
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- can be compared with other zirconium-based compounds, such as:
Zirconium tetrachloride: A common zirconium compound used in various industrial applications.
Zirconium acetylacetonate: Used as a catalyst and in the preparation of zirconium-containing materials.
Zirconium nitrate: Employed in the synthesis of zirconium-based ceramics and other materials.
The uniqueness of Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- lies in its specific ligand coordination, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C38H58N2O10Zr |
|---|---|
Molecular Weight |
794.1 g/mol |
IUPAC Name |
4-aminobenzoic acid;2,2-bis(prop-2-enoxymethyl)butan-1-ol;zirconium |
InChI |
InChI=1S/2C12H22O3.2C7H7NO2.Zr/c2*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;2*8-6-3-1-5(2-4-6)7(9)10;/h2*4-5,13H,1-2,6-11H2,3H3;2*1-4H,8H2,(H,9,10); |
InChI Key |
KGRRUQKKSGAOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(COCC=C)COCC=C.CCC(CO)(COCC=C)COCC=C.C1=CC(=CC=C1C(=O)O)N.C1=CC(=CC=C1C(=O)O)N.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















